kipukasin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

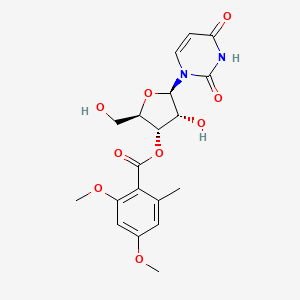

Kipukasin D is a marine natural nucleoside derived from the fungus Aspergillus versicolor. It is known for its unique structure and significant biological activities, particularly its antibacterial properties

Preparation Methods

The first total synthesis of kipukasin D was achieved using commercially available tetra-O-acetyl-β-D-ribose as the starting material . The synthesis involves nine steps with an overall yield of 15.7% . The key steps include Vorbrüggen glycosylation, where ortho-iodinebenzoate acts as a neighboring participating group leading to β-nucleoside, and the selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates using freshly prepared triphenylphosphine gold trifluoroacetate (Ph3PAuOTFA) in the presence of ethanol and water in dichloromethane .

Chemical Reactions Analysis

Kipukasin D undergoes various chemical reactions, including glycosylation and deprotection reactions . The Vorbrüggen glycosylation reaction is a key step in its synthesis, where ortho-iodinebenzoate acts as a neighboring participating group . The selective deprotection of 2’-O and 5’-O ortho-alkynylbenzoates is achieved using Ph3PAuOTFA, which avoids transesterification between 2’-OH and 3’-OH . These reactions are carried out under mild and neutral conditions, making them suitable for nucleoside and carbohydrate chemistry .

Scientific Research Applications

Kipukasin D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its antibacterial properties make it a potential candidate for developing new antibiotics . Additionally, this compound and its derivatives have shown modest activity against Gram-positive bacteria . The compound’s unique structure and biological activities also make it a valuable tool for studying nucleoside chemistry and developing new therapeutic agents .

Mechanism of Action

The mechanism of action of kipukasin D involves its interaction with bacterial cells, leading to antibacterial effects . The compound’s molecular targets and pathways are not fully elucidated, but its structure suggests that it may interfere with bacterial nucleic acid synthesis or other essential cellular processes . Further research is needed to fully understand the molecular mechanisms underlying its antibacterial activity.

Comparison with Similar Compounds

Similar compounds include kipukasins A, B, and J, which also exhibit biological activities such as antibacterial and cytotoxic effects . Kipukasin D is unique due to its specific structure and the particular biological activities it exhibits . Other related compounds include decumbenone B and cyclopenol, which are also derived from marine fungi and have distinct chemical structures and biological properties .

Properties

Molecular Formula |

C19H22N2O9 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |

InChI |

InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1 |

InChI Key |

LQYPUZKOEZWGBX-BASLNEPJSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.